Bienvenue dans la boutique en ligne BenchChem!

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid

GPR40 agonism Phenylpropanoic acid SAR Data gap analysis

The compound 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid (CAS 2155855-23-3, molecular formula C23H21NO4, molecular weight 375.42 g/mol) is a synthetic phenylpropanoic acid derivative characterized by a 3-phenoxyphenyl moiety and a 3-methylphenyl formamide substitution. Currently available in milligram quantities from a limited number of chemical suppliers (e.g., 50 mg for €683), it is cataloged as a versatile small-molecule scaffold intended exclusively for laboratory research use.

Molecular Formula C23H21NO4
Molecular Weight 375.424
CAS No. 2155855-23-3
Cat. No. B2434413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid
CAS2155855-23-3
Molecular FormulaC23H21NO4
Molecular Weight375.424
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26)
InChIKeyNUGLSFMTPSZEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid (CAS 2155855-23-3): A Research-Grade Phenylpropanoic Acid Scaffold for Early-Stage Discovery


The compound 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid (CAS 2155855-23-3, molecular formula C23H21NO4, molecular weight 375.42 g/mol) is a synthetic phenylpropanoic acid derivative characterized by a 3-phenoxyphenyl moiety and a 3-methylphenyl formamide substitution . Currently available in milligram quantities from a limited number of chemical suppliers (e.g., 50 mg for €683), it is cataloged as a versatile small-molecule scaffold intended exclusively for laboratory research use . Its chemical features—specifically the combination of a diaryl ether, a secondary amide, and a pendant carboxylic acid—place it within the broader chemical space explored for G-protein coupled receptor 40 (GPR40/FFAR1) modulation and anti-inflammatory activity. However, no peer-reviewed pharmacological data or head-to-head comparative studies have been identified for this specific chemical entity at the time of this analysis.

Why Procuring 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic Acid Requires Caution Over Unverified Generic Alternatives


Generic substitution within the phenylpropanoic acid class is inherently unreliable for research procurement because subtle structural variations—such as the position of the phenoxy substituent (para vs. meta), the nature of the amide linkage (formamido vs. acetamido), and the aryl substitution pattern (3-methyl vs. 2-methyl or 4-methyl)—can dramatically alter target engagement, metabolic stability, and selectivity profiles, as documented across GPR40 agonist and anti-inflammatory phenylalkanoic acid chemical series [1]. Without compound-specific activity data, a researcher who substitutes the target compound with a closely related analog (e.g., 3-[(2-methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid, CAS 2155856-17-8, priced at €660 for 50 mg) risks introducing an uncharacterized variable that can confound SAR interpretation or produce false-negative screening results. The absence of public comparative evidence for CAS 2155855-23-3 reinforces the need to verify identity, purity (minimum 95% by supplier specification), and fitness for the intended assay before purchase .

What Rigorous Quantitative Differentiation Evidence Currently Exists for 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic Acid


Absence of Published Bioactivity Data for CAS 2155855-23-3 Relative to Structurally Proximal GPR40 Agonists

A systematic search of primary research publications, patent disclosures, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB, Google Patents) returned no quantitative bioactivity endpoint for CAS 2155855-23-3. By contrast, the structurally related GPR40 agonist GW9508 (CAS 885101-89-3)—which shares the 3-phenoxyphenyl motif but bears a different amine/amide head group—has a reported pEC50 of 7.32 (EC50 ~48 nM) at human FFA1/GPR40 in a FLIPR calcium mobilization assay with >100-fold selectivity over FFA2 and FFA3 [1]. This absence of data means no direct potency, selectivity, or efficacy comparison can be made; any assertion of differential advantage for CAS 2155855-23-3 over GW9508 or other GPR40 tool compounds is unsupported at this time.

GPR40 agonism Phenylpropanoic acid SAR Data gap analysis

Lack of Comparative Physicochemical or ADME Profiling Against Fenoprofen and Related 2-Arylpropionic Acid Analogs

Fenoprofen (CAS 31879-05-7), the clinically approved NSAID possessing the 3-phenoxyphenyl pharmacophore on a 2-arylpropionic acid scaffold, has well-characterized physicochemical and pharmacokinetic properties including an oral bioavailability of ~85%, plasma protein binding >99%, and a plasma half-life of 2–3 hours in humans [1]. CAS 2155855-23-3 differs by extending the carboxylic acid to a 3-propanoic acid chain and introducing a 3-methylphenyl formamide group, modifications that are expected to alter lipophilicity, ionization, and metabolic susceptibility. However, no experimentally measured logP, logD, aqueous solubility, pKa, microsomal stability, or plasma protein binding data are publicly available for CAS 2155855-23-3, precluding any quantitative comparison with fenoprofen or its esters/amides.

Physicochemical properties ADME Fenoprofen analogs

Supplier-Disclosed Purity as the Sole Quantifiable Product Attribute in the Absence of Biological Benchmarking Data

The only verifiable quantitative product attribute for CAS 2155855-23-3 is the minimum purity specification of 95% provided by the supplier CymitQuimica, as assessed by the manufacturer's quality control . The positional isomer 3-[(2-methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid (CAS 2155856-17-8), available from the same supplier at a comparable price point (€660 for 50 mg), is listed with an equivalent 95% minimum purity, offering no differential quality advantage between the two . Purity alone is insufficient to guide selection between these regioisomeric compounds; the decision must be driven by the specific structural hypothesis being tested in the research program.

Chemical procurement Quality control Purity specification

Where 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic Acid Fits in Current Research Workflows: A Data-Transparent View


Structure-Activity Relationship (SAR) Exploration of GPR40/FFAR1 Ligands Requiring a 3-Methylphenyl Formamide Pharmacophore

For medicinal chemistry teams investigating GPR40 agonists with improved metabolic stability, CAS 2155855-23-3 provides a specific substitution pattern (3-methyl on the benzamide portion, coupled with a 3-phenoxyphenyl extended propanoic acid) that can serve as a reference point in SAR libraries. Its structural similarity to the advanced clinical candidate TAK-875 (fasiglifam) scaffold—particularly in the aryl ether region—makes it a candidate for head-to-head screening against known GPR40 agonists, provided that in-house biochemical and cellular assays are established to generate the missing potency data [1].

Comparative Physicochemical Profiling of 3-Substituted Phenylpropanoic Acid Isomers for Drug Design Optimization

The regioisomeric pair consisting of CAS 2155855-23-3 (3-methylphenyl formamide) and CAS 2155856-17-8 (2-methylphenyl formamide) offers a controlled system for evaluating how the position of a single methyl group on the benzamide ring influences logD, aqueous solubility, permeability, and microsomal stability. Researchers can procure both compounds from the same supplier at equivalent purity to conduct parallel property measurements, generating internally consistent datasets that inform the design of lead compounds with optimized ADME profiles .

Fragment-Based and Scaffold-Hopping Initiatives Targeting Anti-Inflammatory Phenoxyphenyl Chemotypes

Drawing on the established anti-inflammatory activity of phenoxyphenyl-containing alkanoic acids (e.g., fenoprofen and its derivatives protected by early Eli Lilly patents), CAS 2155855-23-3 can be employed as a 3-arylpropionic acid scaffold in fragment-based drug discovery screening cascades. Its formamide functionality introduces an additional hydrogen-bond donor/acceptor motif relative to fenoprofen's free acid, potentially enabling distinct target interactions that warrant systematic evaluation through biochemical panel screening [2].

Quote Request

Request a Quote for 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.